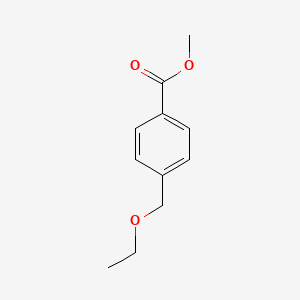

Methyl 4-(ethoxymethyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(ethoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-8-9-4-6-10(7-5-9)11(12)13-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVXHGXTIDKNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Ethoxymethyl Benzoate

Direct Synthetic Routes

Direct routes to Methyl 4-(ethoxymethyl)benzoate involve the etherification of a suitable precursor that already contains the methyl benzoate (B1203000) framework.

A notable and efficient method for synthesizing this compound utilizes ferrous sulfate (B86663) (FeSO₄) as a mediator. kg.ac.rs This approach involves the reaction of Methyl 4-(bromomethyl)benzoate (B8499459) with ethanol (B145695). kg.ac.rs The synthesis is described as an environmentally friendly, mild, and efficient process. kg.ac.rs After the reaction is complete, the FeSO₄ can be removed by filtration and the final product, a colorless liquid, is purified by column chromatography. kg.ac.rs

FeSO4-Mediated Etherification of Methyl 4-(Bromomethyl)benzoate with Ethanol

Solvent-Free and Co-Solvent-Free Approaches

A key advantage of the FeSO₄-mediated synthesis is that it can be performed without the need for a co-solvent or a base. kg.ac.rs In this procedure, ethanol serves as both the reactant and the solvent. kg.ac.rs This simplifies the reaction setup and workup process, contributing to its efficiency. kg.ac.rs

Mild Reaction Conditions

The reaction proceeds under mild conditions, typically by refluxing the mixture of Methyl 4-(bromomethyl)benzoate and FeSO₄·7H₂O in ethanol. kg.ac.rs The progress of the reaction can be monitored using thin-layer chromatography (TLC). kg.ac.rs

| Reactant 1 | Reactant 2 | Mediator | Solvent | Temperature | Time (hours) |

| Methyl 4-(Bromomethyl)benzoate | Ethanol | FeSO₄·7H₂O | Ethanol | 78.0 °C (Reflux) | 20 |

Table 1: Reaction conditions for the FeSO₄-mediated synthesis of this compound. kg.ac.rs

An alternative synthesis route reported in the literature involves the etherification of Methyl 4-(hydroxymethyl)benzoate. kg.ac.rs This method utilizes iodoethane (B44018) in the presence of a strong base, potassium tert-butoxide (t-BuOK), and dimethylformamide (DMF) as the solvent. kg.ac.rs

| Reactant 1 | Reactant 2 | Base | Solvent |

| Methyl 4-(hydroxymethyl)benzoate | Iodoethane | t-BuOK | DMF |

Table 2: Reagents for the etherification of Methyl 4-(hydroxymethyl)benzoate. kg.ac.rs

Related Synthetic Strategies for Analogous Alkoxybenzoates

Esterification of benzoic acid and its derivatives is a common method for producing benzoate esters. google.comgoogle.com This reaction typically involves reacting a benzoic acid precursor with an alcohol in the presence of an acid catalyst. tcu.edudnu.dp.ua To achieve high yields, the equilibrium of this reversible reaction must be shifted towards the products. tcu.edu This is often accomplished by removing the water formed during the reaction, for instance, through azeotropic distillation. google.comtcu.edu

A variety of catalysts can be employed for this transformation. Tin(II) compounds have been shown to be effective catalysts for the esterification of benzoic acid with alcohols having 7 to 13 carbon atoms. google.comgoogle.com Other catalytic systems include titanium catalysts and Brønsted acidic ionic liquids. google.comresearchgate.net In some cases, solid acid catalysts, such as zirconium metal fixed with titanium, have been used to catalyze the reaction between various benzoic acids and methanol (B129727). mdpi.com The choice of alcohol can range from simple alcohols like methanol to more complex, branched, or linear aliphatic alcohols. google.comtcu.edu

| Acid Precursor | Alcohol | Catalyst Type | Key Feature |

| Benzoic Acid | Alcohols (C7-C13) | Tin(II) compounds | Distillative removal of water. google.comgoogle.com |

| Benzoic Acid | 1-Butyl Alcohol | p-Toluenesulfonic acid | Kinetic regularities studied. dnu.dp.ua |

| Benzoic Acid | Methanol | Zirconium/Titanium solid acid | Heterogeneous catalysis. mdpi.com |

| Benzoic Acid | Various alcohols | Brønsted acidic ionic liquids | Solvent-free conditions. researchgate.net |

Table 3: Examples of esterification strategies for benzoic acid precursors.

Catalytic Alkylation of Substituted Furans Leading to Benzoate Esters

An innovative route to benzoate esters involves a [4+2] Diels-Alder cycloaddition reaction using furan (B31954) derivatives, which can be sourced from biomass. thieme-connect.de This method transforms a furan ring into an aromatic ring. The process begins with the Diels-Alder reaction between a furan and a dienophile, such as methyl acrylate, to form an oxanorbornene intermediate (a bicyclic ether). thieme-connect.de This initial cycloaddition can be catalyzed by Lewis acidic zeolite catalysts, such as Hf-, Zr-, or Sn-Beta, at room temperature with high efficiency. thieme-connect.deorganic-chemistry.org

The second step is a dehydration reaction that converts the oxanorbornene adduct into the final aromatic benzoate ester. This aromatization step is crucial and can be achieved in high yield (96%) at low temperatures (298 to 353 K) using a mixture of methanesulfonic acid and acetic anhydride. thieme-connect.de This two-step protocol is designed to minimize side reactions and provides a selective pathway from renewable furanic compounds to valuable aromatic chemicals like methyl benzoate. thieme-connect.de

Methylation of Hydroxybenzoic Acid Derivatives

The synthesis of this compound can also be approached by modifying a precursor like 4-(hydroxymethyl)benzoic acid. A highly analogous synthesis, that of methyl 4-(methoxymethyl)benzoate, is achieved through a two-step, one-pot process. First, 4-(hydroxymethyl)benzoic acid is treated with sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 0°C to deprotonate both the hydroxyl and carboxylic acid groups. Subsequently, an alkylating agent, iodomethane (B122720), is added, and the mixture is stirred at room temperature. This results in the simultaneous methylation of the alcohol and esterification of the carboxylate. To synthesize the target compound, iodoethane or ethyl bromide would be used in place of iodomethane.

Alternatively, selective reactions are possible. Using dimethyl carbonate (DMC) in the presence of NaY faujasite, a zeolite catalyst, allows for the chemoselective esterification of p-hydroxybenzoic acid at 165°C, forming the methyl ester while leaving the phenolic hydroxyl group untouched. This highlights the potential for controlling reactivity at different functional groups.

General Procedures for Alkylated Methyl Benzoates using Potassium Carbonate and Bromides

A common and practical method for forming ether linkages, such as the ethoxymethyl group, involves the Williamson ether synthesis. This can be applied to a precursor like methyl 4-(hydroxymethyl)benzoate. The reaction proceeds by treating the alcohol with a base, followed by an alkyl halide.

Anhydrous potassium carbonate (K₂CO₃) is a widely used base for such O-alkylation reactions due to its mildness and ease of handling. In a typical procedure, the starting material, methyl 4-(hydroxymethyl)benzoate, would be dissolved in a polar aprotic solvent like acetone (B3395972) or DMF. An excess of anhydrous potassium carbonate is added, followed by the dropwise addition of an ethylating agent such as ethyl bromide. The mixture is then heated under reflux to drive the reaction to completion. The solid potassium carbonate can be easily filtered off after the reaction, simplifying the work-up process. This method is effective for the alkylation of hydroxyl groups on substituted benzaldehydes and can be readily applied to benzoate esters.

Reaction Mechanisms and Mechanistic Studies

Mechanistic Aspects of Methyl 4-(ethoxymethyl)benzoate Synthesis

The formation of this compound involves the creation of an ether linkage on a benzoate (B1203000) scaffold. While specific mechanistic studies on this exact molecule are not extensively detailed in publicly available literature, its synthesis can be understood through established chemical principles, particularly concerning ether formation.

Recent research has demonstrated an efficient, base-free method for synthesizing this compound using ferrous sulfate (B86663) (FeSO₄) as a mediator. kg.ac.rs In this process, Methyl 4-(bromomethyl)benzoate (B8499459) reacts with ethanol (B145695) in the presence of FeSO₄·7H₂O under reflux conditions. kg.ac.rs The reaction proceeds without the need for a base or co-solvent, presenting an environmentally milder alternative to traditional methods. kg.ac.rs

While the precise catalytic cycle involving FeSO₄ in this specific etherification is not fully elucidated, iron salts typically function as Lewis acids. The proposed role of the iron(II) ion is likely to coordinate with the bromine atom of the substrate, Methyl 4-(bromomethyl)benzoate. This coordination polarizes the carbon-bromine bond, making the benzylic carbon more electrophilic and facilitating the departure of the bromide as a leaving group. The alcohol (ethanol), acting as a nucleophile, can then attack the activated benzylic carbon, leading to the formation of the ether linkage. The catalyst is then regenerated, allowing for a catalytic cycle. This method's significance lies in its operational simplicity and the use of a readily available and recoverable mediator. kg.ac.rs

The primary route for forming the ether bond in this compound is through a nucleophilic substitution reaction. The Williamson ether synthesis is a classic and versatile method that applies directly to this transformation. masterorganicchemistry.com This reaction follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com

There are two main approaches based on the Williamson synthesis:

Alkoxide attacking an alkyl halide: Sodium ethoxide (a strong nucleophile) can be reacted with Methyl 4-(halomethyl)benzoate. The ethoxide ion performs a backside attack on the benzylic carbon, displacing the halide (e.g., bromide) to form the ether. This is generally the preferred pathway because primary benzylic halides are excellent substrates for Sₙ2 reactions. masterorganicchemistry.comyoutube.com

Phenoxide attacking an alkyl halide: An alternative, though less common for this specific target, involves a methyl 4-(hydroxy)benzoate being deprotonated to a phenoxide, which would then react with an ethyl halide.

The Sₙ2 mechanism is favored for this synthesis because the benzylic carbon is primary and unhindered, allowing easy access for the nucleophile. masterorganicchemistry.com The reaction involves an inversion of stereochemistry if the carbon were chiral, though in this case, it is not. The use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, creating the alkoxide in situ, is a common practice. libretexts.org

| Reaction Pathway | Reactant 1 | Reactant 2 | Mechanism | Key Features |

| FeSO₄-Mediated | Methyl 4-(bromomethyl)benzoate | Ethanol | Lewis Acid-Mediated Substitution | Base-free, environmentally mild conditions. kg.ac.rs |

| Williamson Synthesis | Methyl 4-(halomethyl)benzoate | Sodium Ethoxide | Sₙ2 | Classic, efficient method for primary halides. masterorganicchemistry.com |

Reaction Pathways of Related Benzoate and Ether Compounds

The chemical behavior of this compound is dictated by its two primary functional groups: the methyl ester and the ethoxymethyl ether.

The ethoxymethyl group, being a benzylic ether, is susceptible to oxidation. masterorganicchemistry.com The presence of the benzylic C-H bonds makes this position a target for various oxidizing agents. masterorganicchemistry.com

Depending on the reagents and conditions, several outcomes are possible:

Oxidation to an Ester: Strong oxidizing agents can convert the benzylic ether directly into a benzoate ester. siu.edu For instance, hypervalent iodine reagents have been shown to oxidize benzyl (B1604629) ethers to their corresponding benzoate esters. siu.edu The reaction is thought to proceed through a radical mechanism involving hydrogen atom abstraction from the benzylic site. siu.edursc.org

Oxidative Cleavage: Milder oxidation can lead to the cleavage of the ether bond, yielding an aldehyde (4-formyl methyl benzoate) and ethanol. organic-chemistry.org This can occur under conditions that favor cleavage over further oxidation.

Oxidation to a Carboxylic Acid: Aggressive oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) can cleave the benzylic C-O bond and fully oxidize the benzylic carbon to a carboxylic acid, ultimately yielding terephthalic acid monomethyl ester. masterorganicchemistry.com

| Oxidation Type | Reagent Example | Product from this compound |

| Direct Oxidation | Hypervalent Iodine (e.g., IBX) | Methyl 4-(ethoxycarbonyl)benzoate |

| Oxidative Cleavage | 4-acetamido-TEMPO | Methyl 4-formylbenzoate |

| Full Oxidation | Hot KMnO₄ | Terephthalic acid monomethyl ester |

The methyl ester group of this compound can be reduced to a primary alcohol. doubtnut.comlibretexts.org

Mechanism with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. doubtnut.comlibretexts.orgnumberanalytics.commasterorganicchemistry.com The reaction proceeds in two main stages. First, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgucalgary.ca This intermediate then collapses, expelling the methoxide (B1231860) (⁻OCH₃) as a leaving group to form an intermediate aldehyde. masterorganicchemistry.comucalgary.ca Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by a second equivalent of hydride, yielding an alkoxide intermediate which, upon acidic workup, gives the primary alcohol, [4-(ethoxymethyl)phenyl]methanol. masterorganicchemistry.comucalgary.ca

Ineffectiveness of NaBH₄: Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce esters to alcohols under standard conditions. doubtnut.commasterorganicchemistry.com

Both the ester and ether functionalities can undergo nucleophilic substitution reactions, allowing for the interconversion of functional groups.

Ester Group Reactions: The ester can undergo nucleophilic acyl substitution. For example, reaction with amines (aminolysis) can convert the methyl ester into an amide. nih.gov Hydrolysis, under acidic or basic conditions, will convert the ester back to the corresponding carboxylic acid, 4-(ethoxymethyl)benzoic acid. nih.gov

Ether Group Reactions (Cleavage): The ether linkage, particularly a benzylic ether, can be cleaved by strong acids like HBr or HI. libretexts.orgopenstax.org The mechanism involves protonation of the ether oxygen to form a good leaving group (ethanol). libretexts.orgmasterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile. Because the benzylic position can stabilize a positive charge, this cleavage can proceed via an Sₙ1 mechanism, forming a stable benzylic carbocation intermediate that is then attacked by the halide. libretexts.orgnih.gov This would yield 4-(bromomethyl)methylbenzoate and ethanol.

| Functional Group | Reaction Type | Reagent | Product |

| Ester | Reduction | 1. LiAlH₄ 2. H₃O⁺ | [4-(ethoxymethyl)phenyl]methanol |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | 4-(ethoxymethyl)benzoic acid |

| Ester | Aminolysis | RNH₂ | N-alkyl-4-(ethoxymethyl)benzamide |

| Ether | Acidic Cleavage | HBr or HI | 4-(halomethyl)methylbenzoate + Ethanol |

Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters

The reduction of esters is a fundamental transformation in organic synthesis. While typically leading to alcohols, recent advancements have enabled the deoxygenative reduction of esters to ethers. This transformation is highly dependent on the choice of catalyst and the stoichiometry of the reagents.

A notable example of this is the deoxygenative reduction of benzoate esters using a combination of a reducing agent, such as borane-ammonia (H₃NBH₃), and a Lewis acid catalyst. synarchive.comresearchgate.net The outcome of the reaction, whether it yields an ether or an alcohol, can be controlled by the specific catalyst and the amount of reducing agent used. synarchive.comresearchgate.net

When titanium(IV) chloride (TiCl₄) is used as the catalyst in conjunction with a controlled amount of H₃NBH₃, the deoxygenative reduction to the corresponding ether is favored. synarchive.comresearchgate.net The proposed mechanism involves the coordination of the ester's carbonyl oxygen to the titanium center, which activates the carbonyl group towards reduction. The borane-ammonia complex then delivers a hydride to the carbonyl carbon. A subsequent series of steps, likely involving the formation of a borate (B1201080) intermediate and elimination of a boron-containing species, leads to the formation of the ether.

Conversely, if a different Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is employed, the reaction pathway shifts towards the formation of the corresponding alcohol. synarchive.comresearchgate.net This highlights the critical role of the catalyst in directing the reaction selectivity.

Table 1: Catalyst and Stoichiometry Effects in the Reduction of Benzoate Esters

| Catalyst | Reductant (equiv.) | Major Product |

| TiCl₄ | Controlled | Ether |

| BF₃·OEt₂ | Excess | Alcohol |

This table illustrates the divergent outcomes based on the catalytic system employed in the reduction of benzoate esters, a reaction class to which this compound belongs. synarchive.comresearchgate.net

Rearrangement Reactions Involving Benzoate Esters (e.g., Smiles Rearrangement)

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution reaction. synarchive.comwikipedia.org In this process, a nucleophilic group attached to a side chain of an aromatic ring attacks the ring ipso to a leaving group, which is subsequently displaced. synarchive.comwikipedia.org For a benzoate ester like this compound, a hypothetical Smiles-type rearrangement would require the presence of a nucleophilic center on the ethoxymethyl substituent that could attack the aromatic ring.

The general mechanism of the Smiles rearrangement involves the formation of a spirocyclic intermediate, also known as a Meisenheimer complex. wikipedia.org The reaction is typically facilitated by a base, which deprotonates the nucleophilic group, increasing its reactivity. The aromatic ring must also be activated by electron-withdrawing groups, usually positioned ortho and/or para to the leaving group, to facilitate the nucleophilic attack. wikipedia.org

While there are no specific literature reports of a Smiles rearrangement for this compound itself, the principles of this reaction can be applied to understand potential intramolecular transformations. For such a rearrangement to occur, the ether oxygen of the ethoxymethyl group would need to act as the nucleophile, which is generally not a strong enough nucleophile for this type of reaction without further activation. However, structural analogs with more nucleophilic groups could potentially undergo this transformation. A related reaction is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile. rsc.orgcapes.gov.br

Application of Spectroscopic and Computational Tools in Mechanistic Elucidation

Modern chemical research relies heavily on a synergistic approach combining experimental and theoretical methods to unravel complex reaction mechanisms. Spectroscopic techniques provide real-time observation of reacting species, while computational tools offer insights into the energetic and structural details of reaction pathways.

Conformational Analysis and Geometry Optimization (e.g., ArgusLab, ACD Lab Chem Sketch)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. cwu.edunih.gov For a flexible molecule like this compound, understanding its preferred conformations is essential for predicting its reactivity. Computational chemistry software, such as ArgusLab and ACD/ChemSketch, can be used to perform conformational analysis and geometry optimization. cwu.edu

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. tau.ac.ilwikipedia.org This is achieved through algorithms that iteratively adjust the molecular geometry to lower its energy. For this compound, this would involve optimizing the torsional angles of the ethoxymethyl and methyl ester groups relative to the benzene (B151609) ring.

Determination of Energetic Minima and Molecular Conformations

Through computational methods like Density Functional Theory (DFT), it is possible to calculate the relative energies of different conformers and identify the global energy minimum, which represents the most stable conformation of the molecule. researchgate.netresearchgate.net These calculations can provide valuable information about the population of different conformers at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.20 |

| C | 0° (syn-periplanar) | 3.50 |

This table presents a hypothetical energetic landscape for the rotation around the C-O bond of the ethoxymethyl group, illustrating how computational chemistry can be used to predict the most stable conformations.

Mulliken and ZDO Charge Distribution Analysis

Mulliken population analysis is a method for estimating partial atomic charges in a molecule based on quantum mechanical calculations. wikipedia.orgresearchgate.net This analysis provides insights into the electron distribution within the molecule, which is crucial for understanding its electrostatic potential and predicting its reactivity towards electrophiles and nucleophiles. actascientific.com The Zero Differential Overlap (ZDO) approximation is a simplification used in some semi-empirical quantum chemistry methods.

A Mulliken charge analysis of this compound would be expected to show a negative charge on the oxygen atoms of the ester and ether groups due to their high electronegativity. The carbonyl carbon would carry a partial positive charge, making it an electrophilic site. The charge distribution in the aromatic ring would also be influenced by the electron-donating ethoxymethyl group and the electron-withdrawing methyl ester group.

Table 3: Hypothetical Mulliken Charge Distribution for this compound

| Atom | Hypothetical Mulliken Charge |

| Carbonyl Carbon | +0.45 |

| Carbonyl Oxygen | -0.55 |

| Ether Oxygen | -0.40 |

| Aromatic C1 (ipso-ester) | +0.20 |

| Aromatic C4 (ipso-ether) | -0.15 |

This table provides a hypothetical Mulliken charge distribution, illustrating the expected electronic landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms. researchgate.netchemrxiv.org By taking NMR spectra at different time points during a reaction, it is possible to monitor the disappearance of starting materials and the appearance of intermediates and products. researchgate.net This allows for the determination of reaction kinetics and can provide structural information about transient species.

In the context of the deoxygenative reduction of this compound, ¹H and ¹³C NMR would be invaluable. For example, the disappearance of the methyl ester proton signal and the appearance of a new signal corresponding to the methylene (B1212753) protons of the resulting ether could be tracked over time. Furthermore, specialized NMR techniques, such as in situ NMR, can provide detailed information about the reaction progress under the actual reaction conditions.

Deuterium (B1214612) Labeling Studies for Reaction Pathway Delineation

Deuterium labeling is a powerful tool for tracing the fate of specific hydrogen atoms within a molecule during a chemical reaction, thereby providing critical evidence for proposed mechanistic pathways. acs.org In the context of this compound, deuterium labeling studies can be instrumental in understanding reactions involving C-H bond activation or cleavage.

One relevant area of investigation is the iridium-catalyzed ortho-deuteration of aromatic esters. mdpi.com This process, which utilizes deuterium gas (D2) as the isotopic source, has been shown to be effective for a range of benzoate esters. mdpi.com The generally accepted mechanism for this type of transformation involves the coordination of the ester's carbonyl group to the iridium catalyst, which then directs the oxidative addition of an ortho-C-H bond to the metal center. Subsequent reductive elimination with a deuterium source regenerates the catalyst and releases the deuterated product. acs.org

For this compound, such a study would involve treating the compound with a suitable iridium catalyst in the presence of D2. The analysis of the resulting products, typically by mass spectrometry or NMR spectroscopy, would reveal the extent and position of deuterium incorporation. The selective deuteration at the ortho positions of the benzene ring would provide strong evidence for a directed C-H activation mechanism.

Another application of deuterium labeling is in the study of reduction reactions. For instance, the reductive deuteration of aromatic esters to α,α-dideuterio benzyl alcohols can be achieved using reagents like samarium(II) iodide (SmI2) in the presence of deuterated water (D2O). organic-chemistry.org This single-electron transfer (SET) process involves the formation of a ketyl radical anion intermediate. organic-chemistry.org In the case of this compound, this pathway would lead to the formation of [4-(ethoxymethyl)phenyl]dideuteriomethanol. The incorporation of two deuterium atoms at the benzylic position would confirm the intermediacy of a ketyl radical and provide insight into the reduction mechanism.

The outcomes of these hypothetical deuterium labeling studies are summarized in the table below.

| Reaction Type | Deuterium Source | Catalyst/Reagent | Expected Labeled Product | Mechanistic Insight |

| Ortho-Deuteration | D2 gas | Iridium(I) NHC-ligated complex | Methyl 2,6-dideuterio-4-(ethoxymethyl)benzoate | Directed ortho C-H activation |

| Reductive Deuteration | D2O | Samarium(II) iodide (SmI2) | [4-(ethoxymethyl)phenyl]dideuteriomethanol | Single-electron transfer (SET) mechanism |

These studies, by providing unambiguous evidence of bond-making and bond-breaking events, are crucial for the complete delineation of reaction pathways involving this compound.

Gas Phase Decomposition Studies via Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for studying the intrinsic properties of molecules in the gas phase, including their decomposition pathways upon ionization. The fragmentation patterns observed in a mass spectrum provide a "fingerprint" of a molecule and offer valuable clues about its structure and bond strengths. For this compound, gas-phase decomposition studies, typically conducted using techniques like electron ionization (EI) or chemical ionization (CI) followed by tandem mass spectrometry (MS/MS), would reveal how the molecule breaks apart under energetic conditions.

Based on studies of protonated methyl benzoate, several key fragmentation pathways can be anticipated for this compound. nih.gov Upon protonation, likely at the carbonyl oxygen or the ether oxygen, the molecule would become susceptible to a variety of unimolecular decompositions.

A probable fragmentation pathway would involve the loss of methanol (B129727) (CH3OH), a common fragmentation for methyl esters. nih.gov This would result in the formation of a 4-(ethoxymethyl)benzoyl cation. Another likely fragmentation is the cleavage of the ethoxymethyl group. This could occur through the loss of an ethoxy radical (•OCH2CH3) to form a 4-(methoxycarbonyl)benzyl cation, or through the loss of formaldehyde (B43269) (CH2O) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, though less likely in this specific structure.

The most characteristic fragmentation, however, would likely involve the benzylic ether linkage. Cleavage of the C-O bond of the ethoxymethyl group could lead to the formation of a stable 4-(methoxycarbonyl)benzyl cation and an ethoxy radical. Alternatively, cleavage of the benzyl-oxygen bond could generate a 4-(methoxycarbonyl)phenyl radical and an ethoxymethyl cation.

The expected major fragmentation pathways and the corresponding m/z values of the resulting ions are detailed in the table below.

| Precursor Ion | Neutral Loss | Fragment Ion Structure | Expected m/z |

| [M+H]+ | CH3OH | 4-(ethoxymethyl)benzoyl cation | 165 |

| [M+H]+ | C2H5O• | 4-(methoxycarbonyl)benzyl cation | 149 |

| [M+H]+ | CH2O | 4-methyl-benzoyl cation (hypothetical rearrangement) | 135 |

| [M]+• | •OCH3 | 4-(ethoxymethyl)benzoyl cation | 165 |

| [M]+• | •CH2OCH2CH3 | 4-methoxycarbonylphenyl cation | 135 |

By carefully analyzing the fragmentation patterns and comparing them with those of related compounds, a detailed picture of the gas-phase decomposition mechanisms of this compound can be constructed. This information is not only of fundamental interest but also has practical applications in the analytical determination of this and similar compounds.

Density Functional Theory (DFT) for Electronic Property and Geometric Parameter Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, allowing for the accurate prediction of molecular structures, energies, and a wide range of electronic properties. acs.orgresearchgate.net For this compound, DFT calculations can provide deep insights into its geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (such as the distribution of electron density, molecular orbital energies, and electrostatic potential). These theoretical data are invaluable for rationalizing the molecule's reactivity and spectroscopic characteristics.

DFT calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(2d,p)) that defines the mathematical functions used to describe the atomic orbitals. acs.org The geometry of the molecule is optimized to find the lowest energy conformation. From this optimized geometry, a wealth of information can be extracted.

The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Calculated Parameters for Methyl Benzoate (as a proxy)

| Parameter | Value | Significance |

| Geometric Parameters | ||

| C=O bond length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-O (ester) bond length | ~1.34 Å | Reflects the single bond character with some delocalization. |

| C-C (ring) bond lengths | ~1.39-1.40 Å | Typical aromatic C-C bond lengths. |

| O-C-C=O dihedral angle | ~0° or ~180° | Indicates the planarity of the ester group with the ring. |

| Electronic Properties | ||

| HOMO Energy | -7.90 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.85 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.05 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~1.9 D | A measure of the overall polarity of the molecule. |

DFT calculations thus provide a powerful theoretical framework for understanding the structure-property relationships of this compound, complementing experimental findings and guiding further research into its chemical behavior.

Synthesis and Characterization of Derivatives and Analogs

Synthesis of Related Substituted Benzyl (B1604629) Ethers

Substituted benzyl ethers are a significant class of compounds, and their synthesis is a cornerstone of organic chemistry. kg.ac.rs These compounds, including Methyl 4-(ethoxymethyl)benzoate, are often utilized as versatile protecting groups in complex syntheses. kg.ac.rs

General methods for the formation of benzyl ethers include the Williamson ether synthesis, which can be conducted under basic or acidic conditions. kg.ac.rs More contemporary methods utilize reagents like 2-benzyloxy-1-methylpyridinium triflate, which can install the benzyl group under neutral conditions, a significant advantage when working with sensitive substrates. beilstein-journals.orgnih.gov This reagent is typically generated in situ by the N-methylation of 2-benzyloxypyridine. nih.gov The general procedure involves reacting an alcohol with 2-benzyloxypyridine and methyl triflate in a solvent like toluene, often in the presence of magnesium oxide. nih.gov

A specific example of a substituted benzyl ether synthesis that is closely related to the title compound is the creation of this compound itself from Methyl 4-(bromomethyl)benzoate (B8499459). In one reported method, Methyl 4-(bromomethyl)benzoate is refluxed with ethanol (B145695) in the presence of ferrous sulfate (B86663) (FeSO₄) as a mediator. kg.ac.rs This approach is notable for proceeding without the need for a base or co-solvent under mild conditions. kg.ac.rs

Derivatives Derived from Methyl 4-(Bromomethyl)benzoate

Methyl 4-(bromomethyl)benzoate is a key intermediate for synthesizing a variety of derivatives, including this compound. The bromo- group is an excellent leaving group, facilitating nucleophilic substitution reactions.

The synthesis of this compound from Methyl 4-(bromomethyl)benzoate and ethanol using an FeSO₄ mediator highlights the utility of this precursor. kg.ac.rs The reaction involves refluxing the starting materials for an extended period, followed by purification via column chromatography. kg.ac.rs

This reactivity is not unique to the synthesis of the ethoxymethyl ether. For instance, the side-chain bromination of methyl 4-methyl-3-methoxybenzoate with N-bromosuccinimide yields methyl 4-bromomethyl-3-methoxybenzoate, another versatile intermediate for further chemical transformations. google.com

Azole compounds are a major class of antifungal agents that function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govmdpi.com The reactive nature of the bromomethyl group in Methyl 4-(bromomethyl)benzoate makes it a suitable starting point for the synthesis of novel azole derivatives.

A general synthetic strategy would involve the reaction of Methyl 4-(bromomethyl)benzoate with an azole, such as imidazole (B134444) or a triazole derivative, in a suitable solvent and often in the presence of a base to neutralize the hydrogen bromide formed during the reaction. This nucleophilic substitution reaction would attach the azole moiety to the benzyl group, creating a new potential antifungal agent. For example, the synthesis of ketoconazole, a potent antifungal, involves reacting a bromomethyl derivative with imidazole. amazonaws.com This demonstrates the principle of using a bromomethyl group to introduce the pharmacologically active azole ring. By combining the structural features of a benzoate (B1203000) ester with an azole group, new compounds with potential antifungal activity can be designed and synthesized. nih.govnih.gov

Analogs with Modified Alkoxymethyl Substituents

Analogs of this compound can be created by altering the length and structure of the alkoxymethyl group. These modifications can influence the compound's physical and chemical properties.

Methyl 4-(methoxymethyl)benzoate is a close analog of the title compound, differing only by a single methylene (B1212753) unit in the ether side chain. One documented synthesis pathway starts with 4-(hydroxymethyl)benzoic acid. chemicalbook.com In this process, the starting material is treated with sodium hydride (NaH) in N,N-dimethylformamide (DMF) to deprotonate the hydroxyl and carboxylic acid groups, followed by reaction with iodomethane (B122720) to methylate both the oxygen of the hydroxymethyl group and the carboxylic acid, yielding the final product. chemicalbook.com

Another approach begins with the commercially available Methyl 4-(hydroxymethyl)benzoate. sigmaaldrich.com This starting material can then be etherified using a suitable methylating agent under basic conditions to yield Methyl 4-(methoxymethyl)benzoate.

Table 1: Synthesis of Methyl 4-(methoxymethyl)benzoate

| Starting Material | Reagents | Solvent | Product | Yield |

|---|

Ethyl 4-bromo-3-(ethoxymethyl)benzoate is an analog that features both a bromo-substituent on the aromatic ring and an ethoxymethyl group. Its synthesis provides insight into the stepwise construction of such molecules.

The common synthesis route for this compound begins with ethyl 4-bromo-3-(bromomethyl)benzoate. chemicalbook.com This intermediate is treated with sodium ethoxide in a mixture of ethanol and DMF. chemicalbook.com The ethoxide acts as a nucleophile, displacing the bromide on the benzylic carbon to form the ethoxymethyl ether. The reaction is typically stirred at room temperature for several hours, followed by workup and purification by column chromatography to yield the final product as a slightly yellow oil. chemicalbook.com

Table 2: Properties and Synthesis of Ethyl 4-Bromo-3-(ethoxymethyl)benzoate

| Property | Value | Source |

|---|---|---|

| Chemical Name | Ethyl 4-bromo-3-(ethoxymethyl)benzoate | chemicalbook.compharmacompass.com |

| CAS Number | 948349-66-4 | lookchem.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₅BrO₃ | lookchem.comchemicalbook.com |

| Molecular Weight | 287.15 g/mol | lookchem.comchemicalbook.com |

| Starting Material | Ethyl 4-bromo-3-(bromomethyl)benzoate | chemicalbook.com |

| Reagents | Sodium ethoxide | chemicalbook.com |

| Solvent | Ethanol, DMF | chemicalbook.com |

| Yield | 84% | chemicalbook.com |

Methyl 4-ethoxybenzoate is an analog where the ether oxygen is directly attached to the benzene (B151609) ring, rather than being part of an alkoxymethyl substituent. This structural difference leads to distinct chemical properties.

One method for the synthesis of Methyl 4-ethoxybenzoate involves the alkylation of methylparaben (methyl 4-hydroxybenzoate) with diethyl sulfate. chemicalbook.com This reaction directly attaches the ethyl group to the phenolic oxygen, forming the corresponding ether. Another synthetic approach is the direct condensation of 4-ethoxybenzoic acid with methanol (B129727), typically under acidic conditions to catalyze the esterification.

Derivatives with Altered Amide Linkages and Substituents

Methyl 4-[(Benzoylamino)methoxy]benzoate Synthesis

The synthesis of methyl 4-[(benzoylamino)methoxy]benzoate has been achieved through the benzamidomethylation of methylparaben. mdpi.com In this process, methylparaben is reacted with (benzamidomethyl)triethylammonium chloride in an aqueous medium to yield the desired product. mdpi.com This reaction is notable because the phenolic hydroxyl group of methylparaben is readily benzamidomethylated once the carboxylic acid group is protected as a methyl ester. mdpi.com In contrast, the free carboxylic acid group in 4-hydroxybenzoic acid deactivates the phenolic group, preventing this reaction from occurring in aqueous media. mdpi.com

The synthesis involves stirring a mixture of (benzamidomethyl)triethylammonium chloride, methylparaben, ethanol, and triethylamine (B128534) at room temperature. mdpi.com The addition of water facilitates the dissolution of the reactants, and after several hours, the product precipitates out of the solution. mdpi.com The crude product can be purified by recrystallization to yield colorless crystals. mdpi.com

Table 1: Synthesis and Characterization of Methyl 4-[(Benzoylamino)methoxy]benzoate mdpi.com

| Property | Value |

| Starting Materials | (Benzamidomethyl)triethylammonium chloride, Methylparaben |

| Solvent | Ethanol/Water |

| Reagent | Triethylamine |

| Reaction Time | 5 hours |

| Yield | 80% (crude) |

| Melting Point | 142–143 °C (pure) |

| FT-IR (cm⁻¹) | 3290 (N-H), 1718 (C=O, ester), 1663 (Amide I), 1555 (Amide II) |

| ¹H-NMR (δ, ppm) | 9.64 (t, 1H, NH), 7.93–7.15 (m, 9H, Ar-H), 5.41 (d, 2H, N-CH₂-O), 3.81 (s, 3H, CH₃) |

| ¹³C-NMR (δ, ppm) | 167.0, 165.9, 160.8, 133.3, 132.1, 131.2, 128.6, 127.5, 122.3, 115.2, 68.7, 51.9 |

A related compound, (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, can also be synthesized. mdpi.com One procedure involves the reaction of (benzoylamino)methyl 4-hydroxybenzoate (B8730719) with (benzamidomethyl)triethylammonium chloride in a dioxane/water mixture. mdpi.comresearchgate.net An alternative method involves heating a suspension of 4-hydroxybenzoic acid with (benzamidomethyl)triethylammonium chloride in dioxane. mdpi.comresearchgate.net

Phenanthridinone Analogs with Methoxymethyl Substituents

Phenanthridinone and its analogs are significant heterocyclic compounds, often synthesized through various coupling reactions. nih.gov Strategies for their synthesis include intramolecular C-H arylation of benzanilides and palladium-catalyzed homocoupling of 2-bromobenzamides. nih.gov The introduction of methoxymethyl substituents onto the phenanthridinone scaffold can be envisioned through the use of appropriately substituted starting materials in these synthetic routes. While direct synthesis of phenanthridinone analogs with methoxymethyl substituents from this compound is not explicitly detailed, the existing synthetic methodologies for phenanthridinones provide a framework for their potential preparation. nih.gov These methods often involve metal-catalyzed N-aryl and C-C coupling reactions, as well as photochemical cyclizations. nih.gov

Incorporation into Complex Molecular Architectures

Indole (B1671886) Derivatives with Benzoate Moieties

Indole derivatives are a prominent class of heterocyclic compounds with diverse biological activities. nih.gov The synthesis of indole structures can be achieved through various named reactions, such as the Fischer, Japp-Klingemann, and Larock indole syntheses. nih.gov The incorporation of a benzoate moiety, such as that derived from this compound, into an indole framework can lead to novel hybrid molecules.

For instance, a manganese(I)-catalyzed C-H dienylation of indoles with an allenyl benzoate has been developed to create C2-dienylated indoles. acs.org These intermediates can then undergo a one-pot cycloaddition with dienophiles to form complex indole-cyclohexene hybrids. acs.org This strategy highlights a pathway for linking benzoate-containing fragments to the indole core.

Another approach involves the synthesis of indole-annulated benzazepine derivatives. orientjchem.org This multi-step synthesis can incorporate various substituted anilines, and a p-fluoroaniline has been successfully used. orientjchem.org The process involves the formation of an intermediate that undergoes a Japp-Klingemann reaction followed by Fischer indolization to yield the indole-substituted derivative. orientjchem.org

Furthermore, new indole-based benzothiazoles have been synthesized via a Schiff base strategy, reacting indole-3-carboxaldehyde (B46971) with benzothiazole-2-amine. researchgate.net

Table 2: Selected Synthetic Strategies for Indole Derivatives

| Strategy | Key Reaction | Starting Materials (Example) | Product Type |

| Manganese-Catalyzed Dienylation/Cycloaddition acs.org | C-H dienylation, Diels-Alder | Indole, Allenyl benzoate | Indole-cyclohexene hybrids |

| Fischer Indolization orientjchem.org | Japp-Klingemann, Fischer Indolization | p-Fluoroaniline, Succinyl chloride, Ethyl formate | Indole-annulated benzazepine |

| Schiff Base Formation researchgate.net | Condensation | Indole-3-carboxaldehyde, Benzothiazole-2-amine | Indole-based benzothiazole |

Bis(substituted-benzoyl)(phenyl)phosphine Oxide Derivatives through Etherification

Bis(acyl)phosphine oxides (BAPOs) are a class of compounds often used as photoinitiators. beilstein-journals.orgsci-hub.st The synthesis of novel BAPO derivatives with tailored properties, such as improved solubility, is an active area of research. A key synthetic step in modifying these molecules is etherification.

For example, the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide was achieved starting from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. beilstein-journals.org The [2-(allyloxy)ethoxy]methyl substituent was introduced via an etherification reaction with 2-(allyloxy)ethanol. beilstein-journals.org This intermediate was then converted to the corresponding acid chloride and subsequently reacted to form the final bis(acyl)phosphine oxide. beilstein-journals.org This demonstrates a viable route for incorporating ether linkages, similar to the ethoxymethyl group in this compound, into complex phosphine (B1218219) oxide structures.

Intermediates for Selective Estrogen Receptor Modulators (SERMs)

Methyl 4-(hydroxymethyl)benzoate, a closely related compound to this compound, serves as a valuable intermediate in the synthesis of various pharmaceutical agents. nih.govsigmaaldrich.comnih.gov While specific examples detailing the direct use of this compound as a SERM intermediate were not found, the structural similarity suggests its potential utility in this area. The synthesis of SERMs often involves the construction of complex molecular frameworks where substituted benzoates can be key building blocks. The reactivity of the ester and the potential for modification of the ethoxymethyl group could allow for its incorporation into SERM scaffolds.

Applications in Advanced Organic Synthesis

Building Block Chemistry and Intermediate Synthesis

As a "building block," Methyl 4-(ethoxymethyl)benzoate provides a pre-functionalized aromatic scaffold that chemists can modify to create a diverse range of target molecules. cymitquimica.com Its utility stems from the reactivity of its functional groups, which can be selectively targeted in subsequent synthetic steps.

This compound is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. bldpharm.com The methyl benzoate (B1203000) moiety is a common structural feature in a variety of biologically active molecules. For instance, the general scaffold of methyl benzoate is found in complex synthetic compounds designed as antileishmanial agents. nih.gov Furthermore, related substituted methyl benzoates, such as methyl p-bromobenzoate, are crucial raw materials in the synthesis of anticancer drugs like pemetrexed (B1662193) disodium. mdpi.com The presence of the ethoxymethyl group offers an additional point for modification or can influence the solubility and electronic properties of the final pharmaceutical product.

In the field of agrochemical research, benzoate esters are explored for their potential as active ingredients. The closely related and simpler compound, methyl benzoate, has been identified as a promising and environmentally safer insecticide, acting as a fumigant and contact toxicant against various agricultural pests. mdpi.com This established biological activity of the methyl benzoate core suggests that derivatives like this compound are of interest in the synthesis of new agrochemicals, where the ethoxymethyl group could be used to fine-tune the compound's efficacy, stability, and mode of action. mdpi.com

The structural components of this compound make it a relevant building block for material science. bldpharm.com Aromatic esters and ethers are foundational units in the creation of advanced materials. While specific applications for this exact compound are not extensively documented, related bromo-substituted ether and ester molecules are used as building blocks for materials such as liquid crystals and Organic Light-Emitting Diode (OLED) materials. ambeed.com The rigid aromatic core combined with the flexible ether linkage in this compound is characteristic of structures used to develop new polymers and organic functional materials.

Applications in Cross-Coupling Reactions

While this compound itself is not typically a direct participant in cross-coupling reactions, its structural framework is highly relevant. For these reactions, a "handle"—most commonly a halogen (like bromine or iodine) or a boronic acid/ester—is required on the aromatic ring.

Derivatives of this compound are designed specifically for such applications. For example, the related compound Ethyl 4-bromo-3-(ethoxymethyl)benzoate is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. ambeed.comchemicalbook.com In a Suzuki reaction, the carbon-bromine bond is activated by a palladium catalyst to form a new carbon-carbon bond with a boronic acid derivative. This highlights the utility of the ethoxymethyl benzoate scaffold in synthetic strategies that rely on building molecular complexity through cross-coupling chemistry.

Catalytic Oxidation Processes of Benzylic Ethers to Esters

The benzylic ether functional group within this compound can undergo direct oxidation to form an ester, a significant transformation in organic synthesis. This process converts the stable ether linkage into a more reactive carbonyl group. nih.govsiu.edu This reaction can serve as a late-stage deprotection strategy or as a method to synthesize aromatic esters from benzylic ether precursors. siu.edunih.gov

Several methods have been developed to achieve this oxidation selectively and efficiently.

Table 2: Selected Methods for Oxidation of Benzylic Ethers to Esters

| Method | Catalyst / Reagent | Conditions | Reference |

|---|---|---|---|

| Copper-Catalyzed Oxidation | Cu₂O/C₃N₄, TBHP, O₂ | Room temperature, acetone (B3395972) | nih.gov |

| NBS-Mediated Oxidation | N-Bromosuccinimide (NBS) | CCl₄, reflux, light | nih.gov |

In a notable example, a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) nanocomposite catalyzes the selective oxidation of benzyl (B1604629) ethers to the corresponding benzoates at room temperature, using tert-butyl hydroperoxide (TBHP) and atmospheric oxygen as co-oxidants. nih.gov Another established method uses N-Bromosuccinimide (NBS), where the dibromination of the benzylic carbon followed by hydrolysis yields the methyl ester. nih.gov These processes underscore the synthetic potential embedded in the benzylic ether moiety of this compound, allowing it to be considered a latent ester functional group.

Strategic Precursor in the Development of Bioactive Molecules

The utility of this compound and its structural analogs is prominently highlighted in the synthesis of pharmaceutically active compounds. A key example is in the preparation of intermediates for Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension. rjpbcs.com The synthesis of Telmisartan involves the coupling of two complex heterocyclic fragments, and the final steps often rely on the alkylation of a benzimidazole (B57391) nitrogen atom with a biphenyl (B1667301) moiety containing a reactive bromomethyl group. epo.org

Creating this specific biphenyl intermediate, such as t-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, requires a multi-step process where a precursor containing a protected methyl group is essential. epo.org A compound like this compound can act as this precursor. The ethoxymethyl group protects the reactive hydroxymethyl functionality while other transformations, such as a Suzuki coupling to form the biphenyl core, are carried out. rjpbcs.com Following the construction of the main skeleton, the ethoxy ether is cleaved to reveal the primary alcohol, which is then converted into a bromomethyl group for the final alkylation step in the Telmisartan synthesis. rjpbcs.comepo.org

Various synthetic routes for Telmisartan have been developed, many of which rely on key intermediates that could be derived from precursors like this compound. rjpbcs.comepo.orgpatsnap.com These strategies underscore the importance of having a stable, yet readily deprotectable, functional group to orchestrate the complex assembly of bioactive molecules.

Table 1: Key Intermediates in Telmisartan Synthesis Related to this compound Functionality

| Intermediate Name | Role in Synthesis | Relevant Synthetic Step | Citation |

| t-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | Alkylating agent | Final alkylation of the bis-benzimidazole core | rjpbcs.comepo.org |

| 4-(Hydroxymethyl)phenylboronic acid | Coupling partner | Suzuki coupling to form the biphenyl skeleton | rjpbcs.com |

| 4-Bromomethyl-2'-cyanobiphenyl | Alkylating agent | Alkylation followed by hydrolysis of the nitrile to form the carboxylic acid | epo.org |

| 4-Methyl-6-(1-methyl-benzimidazol-2-yl)-2-propylbenzimidazole | Core heterocyclic structure | Reacts with the alkylating agent to form the Telmisartan backbone | epo.org |

Development of Novel Synthetic Methodologies

The pursuit of more efficient, cost-effective, and environmentally benign methods for synthesizing complex drugs like Telmisartan has driven significant innovation in synthetic methodologies. rsc.org The stability and reactivity of precursors such as this compound are critical considerations in the design of these new routes.

Furthermore, new catalytic systems have been developed to improve key transformations. For instance, an improved synthesis of Telmisartan utilizes a copper-catalyzed cyclization to form the key bis-benzimidazole structure, a method that avoids the use of harsh reagents like polyphosphoric acid (PPA). rsc.org The success of such novel catalytic methods often depends on the compatibility of the functional groups present in the substrates. The ethoxymethyl ether in a precursor is generally stable under various catalytic conditions, making it a suitable protecting group for these modern, milder synthetic protocols. The development of these methodologies not only streamlines the production of existing drugs but also expands the toolbox available to chemists for creating new and diverse bioactive molecules.

Table 2: Comparison of Synthetic Methodologies for Telmisartan

| Methodology | Key Feature | Advantage | Implied Role of Precursor | Citation |

| Classical Route | Linear synthesis, PPA for cyclization | Established procedure | Precursor must withstand harsh acidic conditions | rjpbcs.comrsc.org |

| Convergent Synthesis | Suzuki coupling of key fragments | Higher overall yield, greater efficiency | Stable, protected precursor for fragment synthesis | rjpbcs.com |

| Copper-Catalyzed Cyclization | Avoids use of PPA and nitrating agents (HNO₃/H₂SO₄) | Milder conditions, improved safety and environmental profile | Precursor's protecting group must be stable to copper catalysis | rsc.org |

| Nitrile Hydrolysis Route | Use of a cyanobiphenyl intermediate | Alternative to direct carboxylation | Precursor used to build the cyanobiphenyl fragment | epo.org |

Advanced Computational and Theoretical Studies

Molecular Geometry and Structure Elucidation

The theoretical geometry of a molecule is determined by finding the lowest energy arrangement of its atoms on the potential energy surface. For benzoate (B1203000) esters, computational methods like Møller-Plesset (MP2) perturbation theory and DFT are employed to optimize the molecular geometry. arxiv.orgelixirpublishers.com Studies on related compounds, such as methyl benzoate and methyl 4-hydroxybenzoate (B8730719), provide a reliable framework for understanding the structure of methyl 4-(ethoxymethyl)benzoate. arxiv.orgnih.gov

The geometry optimization of methyl benzoate, for instance, has been performed using MP2 with an augmented correlation-consistent polarized-valence-triple zeta (aug-cc-pVTZ) basis set. arxiv.org For methyl 4-hydroxybenzoate, DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set have shown that the benzoate ring system is planar. nih.gov These studies indicate that the ester group may lie in the plane of the benzene (B151609) ring to maximize conjugation, or be slightly twisted, depending on steric and electronic factors. The ethoxymethyl group at the para position is flexible, and its preferred conformation would be a result of minimizing steric hindrance while optimizing electronic interactions.

The optimized geometrical parameters for a related compound, methyl 4-hydroxybenzoate, as determined by DFT calculations, are presented below to illustrate typical bond lengths and angles.

Table 1: Selected Optimized Geometrical Parameters of a Related Benzoate Ester (Methyl 4-hydroxybenzoate) Note: This data is for a proxy compound and serves as an illustrative example.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| C-O (ester) | 1.355 | |

| C-C (ring average) | 1.390 | |

| Bond Angle (°) | O=C-O | 124.5 |

| C-O-C (ester) | 116.0 | |

| C-C-C (ring average) | 120.0 |

Source: Adapted from computational studies on methyl 4-hydroxybenzoate. nih.gov

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical properties. Analyses such as Frontier Molecular Orbital (FMO) theory and Electrostatic Potential (ESP) maps provide critical information about a molecule's reactivity and intermolecular interactions.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. elixirpublishers.com

For benzoate esters, the HOMO is typically a π-orbital distributed over the benzene ring and the substituent groups, while the LUMO is a π*-orbital, often localized on the benzene ring and the carbonyl group. In this compound, the electron-donating ethoxymethyl group at the para position would be expected to raise the energy of the HOMO, while the electron-withdrawing ester group lowers the energy of the LUMO. Computational studies on similar molecules like methyl 2,4-dihydroxy-6-methyl benzoate confirm that the oxygen atoms are significant reactive centers. elixirpublishers.com

Table 2: Frontier Molecular Orbital Energies for a Related Benzoate Ester Note: This data is illustrative, based on calculations for similar benzoate compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Source: Adapted from DFT calculations on substituted methyl benzoates. elixirpublishers.comnih.gov

An ESP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would show a significant negative potential around the carbonyl oxygen of the ester group, making it a prime site for protonation and interaction with electrophiles. The ether oxygen of the ethoxymethyl group would also exhibit negative potential. The aromatic protons and the methyl protons of the ester group would show positive potential. Such maps are invaluable for predicting how the molecule will interact with other reagents and biological receptors. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data. Vibrational spectroscopy (FT-IR and Raman) is a key technique for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.net

Studies on methyl benzoate have utilized methods like the vibrational self-consistent field (VSCF) to calculate anharmonic vibrational modes. arxiv.org These calculations help to divide the vibrational spectrum into different regions: high-frequency C-H stretching modes, mid-frequency C=O stretching (around 1725 cm⁻¹), and low-frequency bending motions of the phenyl ring and ester group. arxiv.org By comparing the calculated spectrum of this compound with experimental data, a detailed assignment of vibrational modes can be achieved, confirming its structural features.

Correlation between Theoretical Descriptors and Chemical Reactivity

Theoretical descriptors derived from quantum chemical calculations can be correlated with experimental measures of chemical reactivity. nih.gov Concepts like Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) use these descriptors to build predictive models. nih.gov

For benzoate esters, reactivity is heavily influenced by the electronic nature of substituents on the benzene ring. researchgate.net The Hammett equation, a classic example of a linear free-energy relationship, quantitatively describes this influence. ucla.edu Theoretical descriptors such as HOMO-LUMO energies, Mulliken atomic charges, and electrostatic potential values serve as modern, computationally derived parameters in such correlations. researchgate.net For instance, a lower HOMO-LUMO gap and a more negative electrostatic potential on the carbonyl oxygen would correlate with increased reactivity towards electrophiles and nucleophiles at that site. The reactivity of the ester group itself, particularly towards hydrolysis, is a function of both the electronic effect of the para-substituent and the steric hindrance around the carbonyl carbon. nih.govucla.edu

Q & A

Q. What are the established synthetic routes for Methyl 4-(ethoxymethyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification or functional group modification of benzoic acid derivatives. For example, methyl benzoate derivatives are often synthesized via nucleophilic substitution or esterification under acidic/basic conditions. A key step is the introduction of the ethoxymethyl group at the para position, which may require protecting group strategies. Optimization involves adjusting reaction time, temperature, and catalyst (e.g., K₂CO₃ or H₂SO₄). Flash column chromatography (eluent: chloroform/ethyl acetate) is commonly used for purification . Conflicting yields may arise from solvent polarity or moisture sensitivity, necessitating inert conditions.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ethoxymethyl group (δ ~1.2 ppm for CH₃, δ ~3.5 ppm for OCH₂) and ester carbonyl (δ ~165-170 ppm). Aromatic protons appear as distinct doublets (δ ~7.8-8.2 ppm) .

- HPLC : Purity analysis (>95%) uses reverse-phase C18 columns with UV detection (λ = 254 nm).

- GC-MS : Validates molecular ion peaks (e.g., m/z for parent ion) and fragmentation patterns. Discrepancies in retention times may arise from column aging or temperature gradients .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Methodological Answer :

- LogP : Measured via shake-flask method or HPLC retention time correlation (reported ~1.6 ).

- Melting Point : Differential Scanning Calorimetry (DSC) ensures accuracy (literature range: 125–128°C for analogs ).

- Density/Solubility : Pycnometry for density (~1.105 g/cm³ ); solubility tested in ethanol, DMSO, and aqueous buffers.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. The ethoxymethyl group’s electron-donating effects stabilize intermediates, reducing activation energy. Comparative studies with analogs (e.g., methyl 4-(chlorocarbonyl)benzoate ) highlight substituent effects. Software like Gaussian or ORCA is used, with validation via kinetic experiments .

Q. What strategies resolve contradictions in reported physicochemical data for this compound analogs?

- Methodological Answer :

- Case Study: Boiling Point Discrepancies : Conflicting reports (e.g., 297°C vs. 305°C) may stem from atmospheric pressure variations. Reduced-pressure distillation with calibrated manometers improves reproducibility.

- LogP Variability : Cross-validate using octanol-water partitioning vs. computational tools (e.g., ChemAxon). Discrepancies >0.5 units suggest impurities or measurement errors .

Q. How does the ethoxymethyl group influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : The ethoxymethyl moiety enhances lipophilicity, improving membrane permeability. In vitro assays (e.g., fluorescence-based enzyme inhibition) compare activity against analogs like methyl 4-(3-oxopropyl)benzoate . IC₅₀ values are correlated with molecular docking results (AutoDock Vina) to identify binding interactions. Conflicting activity data may arise from assay conditions (e.g., pH, co-solvents) .

Q. What novel derivatives of this compound can be designed for materials science applications?

- Methodological Answer :

- Polymer Precursors : Introduce acrylate or epoxy groups via Michael addition or epoxidation. For example, reaction with glycidyl methacrylate yields crosslinkable monomers.

- Liquid Crystals : Attach alkyl chains or aromatic rings to enhance mesophase stability. Structural analogs like methyl 4-(hept-5-ynoylamino)benzoate guide design. Characterization via Polarized Optical Microscopy (POM) and XRD confirms phase behavior.

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.